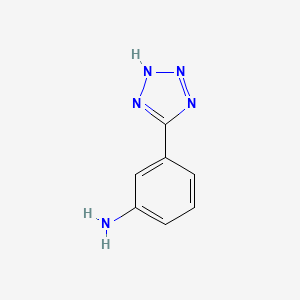

5-(3-Aminophenyl)tetrazole

Description

Overview of Tetrazoles as Nitrogen-Containing Heterocycles in Advanced Applications

Tetrazoles are a class of synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. wikipedia.orgmdpi.com This high nitrogen content imparts unique characteristics, making them a focus of research in various advanced fields. nih.gov They are utilized in medicinal chemistry, materials science for creating nitrogen-rich, high-energy-density materials, and as ligands in coordination chemistry. researchgate.netresearchgate.net Some tetrazole derivatives have been explored as high-performance explosives and components in solid rocket propellant formulations due to their ability to produce non-toxic reaction products like water and nitrogen gas upon combustion. wikipedia.org

Among the various types of tetrazoles, 5-substituted tetrazoles are particularly important due to their wide range of applications. researchgate.netresearchgate.net They serve as crucial intermediates in the synthesis of other heterocyclic compounds. acs.org The versatility of 5-substituted tetrazoles stems from their unique chemical properties, which allow them to be used as building blocks for creating complex molecular structures. researchgate.net The most common method for synthesizing these compounds is the [2+3] cycloaddition reaction between nitriles and azides. researchgate.net

The tetrazole ring is a crucial pharmacophore in medicinal chemistry. hilarispublisher.com It is recognized as a bioisostere of the carboxylic acid group, meaning it can replace the carboxyl group in drug molecules. researchgate.nethilarispublisher.com This substitution often leads to improved properties such as increased lipophilicity, better metabolic stability, and enhanced bioavailability, sometimes with reduced side effects. researchgate.nethilarispublisher.com Consequently, many tetrazole-containing compounds have been investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. researchgate.netresearchgate.net Several commercial drugs, such as the angiotensin II receptor blockers losartan (B1675146) and candesartan, feature a tetrazole moiety, highlighting its importance in modern drug design. wikipedia.orgnumberanalytics.com

Distinctive Features of 5-(3-Aminophenyl)tetrazole

This compound stands out due to the specific arrangement of its functional groups, which dictates its chemical behavior and potential applications.

The molecular formula of this compound is C₇H₇N₅. Its structure consists of a five-membered tetrazole ring connected to a phenyl (benzene) ring at the 5-position of the tetrazole. An amino group (-NH₂) is attached to the 3-position (meta-position) of the phenyl ring. mdpi.com The key functional groups are the tetrazole ring, a primary aromatic amine group, and the phenyl ring. The presence of both the acidic tetrazole ring and the basic amino group makes the molecule amphoteric.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 73732-51-1 aaronchem.com |

| Molecular Formula | C₇H₇N₅ aaronchem.com |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 3-(2H-tetrazol-5-yl)aniline smolecule.com |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGISLVJQPPAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224057 | |

| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73732-51-1 | |

| Record name | 5-(3-Aminophenyl)tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73732-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073732511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73732-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-tetrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 3 Aminophenyl Tetrazole

Established Synthetic Routes and Innovations

The formation of the 5-(3-aminophenyl)tetrazole core relies on established synthetic pathways that have been refined over time. These routes include cyclization reactions, ring-opening strategies, desulfurization processes, and the use of catalytic systems to enhance efficiency and yield.

Cyclization Reactions for Tetrazole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of tetrazoles. These reactions typically involve the formation of the five-membered nitrogen-containing ring from acyclic precursors.

One synthetic route involves a two-step process starting with the corresponding nitrile. smolecule.com The first step is the preparation of the aminophenyl amidine from the nitrile by treating it with ammonia (B1221849) or primary amines. smolecule.com The subsequent cyclization of the resulting 5-aminophenyl amidine with sodium azide (B81097) yields this compound. smolecule.com This reaction proceeds through the formation of an amidine-azide intermediate, which then undergoes ring closure to form the tetrazole product. smolecule.com The presence of the amidine nitrogen is believed to stabilize the transition state, thereby lowering the activation energy required for the cyclization to occur. smolecule.com

The [3+2] cycloaddition reaction is a fundamental and widely utilized method for synthesizing 5-substituted-1H-tetrazoles. scielo.brresearchgate.net This reaction involves the combination of an organic nitrile, such as 3-aminobenzonitrile (B145674), with an azide, typically sodium azide. smolecule.com The azide acts as a three-atom component, while the nitrile provides the two-atom component, leading to the formation of the tetrazole ring. smolecule.com

The mechanism of this reaction has been a subject of study, with evidence suggesting that it can proceed through different pathways depending on the reaction conditions. acs.orgnih.gov In the presence of a proton source, the reaction may proceed in a stepwise manner through an imidoyl azide intermediate. acs.orgnih.gov In aprotic solvents, the reaction can occur via a direct [2+3] cycloaddition or a two-step sequence involving nucleophilic attack of the azide on the nitrile followed by ring closure. acs.org The reaction is often carried out at elevated temperatures, typically between 100-150 °C. acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Tetrazole Synthesis

| Nitrile Reactant | Azide Source | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Sodium Azide | Pyridine hydrochloride, DMF, 110°C, 8h | 5-Phenyl-1H-tetrazole | 84 | tandfonline.com |

| Aromatic Nitriles | Sodium Azide | CuSO₄·5H₂O, DMSO | 5-Aryl-1H-tetrazoles | Good to Excellent | scielo.br |

| Various Nitriles | Sodium Azide | Silica (B1680970) Sulfuric Acid, DMF, reflux | 5-Substituted 1H-tetrazoles | 72-95 | nih.govnih.gov |

| 3-Aminobenzonitrile | Sodium Azide | Cobalt catalyst (1.0 mol%), DMSO, 110°C, 12h | This compound | 85-95 | smolecule.com |

Ring-Opening Reactions of 5-Substituted Tetrazoles with Aniline (B41778)

While less common for the direct synthesis of this compound, ring-opening reactions of other 5-substituted tetrazoles followed by reaction with aniline represent a potential, albeit more complex, synthetic strategy. smolecule.com This approach would involve the cleavage of the tetrazole ring of a starting material to form a reactive intermediate, which could then be trapped by aniline to form a new precursor that could subsequently be cyclized to the desired product. The specifics of such a route, including the nature of the initial 5-substituted tetrazole and the conditions for ring opening and subsequent reaction, would be critical for its successful implementation.

Desulfurization Processes of Thioureas for 5-Aminotetrazole (B145819) Synthesis

The synthesis of 5-aminotetrazoles can be achieved through the desulfurization of thioureas. benthamdirect.comeurekaselect.com This method involves the reaction of a thiourea (B124793) derivative with an azide source, often in the presence of a reagent that facilitates the removal of sulfur. Various reagents have been employed for this transformation, including metal salts, hypervalent iodine compounds, and halogenated reagents. benthamdirect.com Recently, an electrochemical approach has been developed for the desulfurizative addition–cyclization of thioureas with azidotrimethylsilane, allowing for the synthesis of substituted 5-aminotetrazoles under mild, transition-metal-free, and external-oxidant-free conditions. researchgate.net A three-component synthesis promoted by bismuth nitrate (B79036) has also been reported, reacting phenyl isothiocyanate, sodium azide, and an amine to form 5-aminotetrazoles in good yields. acs.org

Catalytic Approaches in 5-Substituted Tetrazole Synthesis

To overcome the high activation energy and often harsh conditions required for the [3+2] cycloaddition reaction, various catalytic systems have been developed. nih.gov These catalysts serve to activate the nitrile component, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org

A wide range of catalysts have been reported, including both homogeneous and heterogeneous systems. Lewis acids such as zinc salts (e.g., Zn(II)), aluminum chloride (AlCl₃), and indium(III) chloride are effective in activating the nitrile. nih.govorganic-chemistry.org Other catalytic systems include amine salts like triethylammonium (B8662869) chloride, which can act as a proton source to activate the nitrile. tandfonline.comacs.org Transition metal complexes, particularly those of cobalt, have also been shown to efficiently catalyze the reaction. smolecule.comnih.govresearchgate.netacs.org For instance, a cobalt(II) complex with a tetradentate ligand has been used for the synthesis of 5-substituted 1H-tetrazoles, with mechanistic studies indicating the involvement of a cobalt(II) diazido intermediate. nih.govresearchgate.netacs.org Heterogeneous catalysts, such as silica sulfuric acid and copper(II) sulfate (B86663) pentahydrate, offer advantages in terms of ease of separation and potential for recycling. scielo.brnih.govnih.gov

Table 2: Catalysts Used in the Synthesis of 5-Substituted Tetrazoles

| Catalyst | Reaction Type | Substrates | Solvent | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Zinc(II) salts | [3+2] Cycloaddition | Nitriles, Sodium Azide | Various | Lewis acid activation | nih.gov |

| Amine salts (e.g., Pyridine hydrochloride) | [3+2] Cycloaddition | Nitriles, Sodium Azide | DMF | Mild conditions, good to excellent yields | tandfonline.comnjtech.edu.cn |

| Cobalt(II) complex | [3+2] Cycloaddition | Organonitriles, Sodium Azide | DMSO | High yields (85-95%), low catalyst loading | smolecule.comnih.govresearchgate.netacs.org |

| Silica Sulfuric Acid | [3+2] Cycloaddition | Nitriles, Sodium Azide | DMF | High yields (72-95%), heterogeneous catalyst | nih.govnih.gov |

| Copper(II) Sulfate Pentahydrate | [3+2] Cycloaddition | Aryl and Alkyl Nitriles, Sodium Azide | DMSO | Environmentally friendly, short reaction times | scielo.br |

Heterogeneous Catalysis (e.g., nano-TiCl4.SiO2)

The synthesis of 5-substituted 1H-tetrazoles, including this compound, can be efficiently achieved through heterogeneous catalysis, with nano-TiCl4.SiO2 emerging as a noteworthy catalyst. mdpi.comscielo.org.zascielo.org.zaspringerprofessional.deresearchgate.net This solid acid catalyst facilitates the [3+2] cycloaddition of nitriles with sodium azide. mdpi.comscielo.org.zascielo.org.zaspringerprofessional.deresearchgate.net The use of nano-TiCl4.SiO2 offers several advantages, including being environmentally benign, simple to synthesize, and conveniently recoverable and reusable for multiple reaction cycles. mdpi.comscielo.org.zascielo.org.zaspringerprofessional.deresearchgate.net

The general procedure involves reacting the corresponding nitrile (3-aminobenzonitrile) with sodium azide in the presence of the nano-TiCl4.SiO2 catalyst. scielo.org.za The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. scielo.org.zascielo.org.za The catalyst's high efficiency allows for short reaction times and results in good to excellent yields of the desired tetrazole product. scielo.org.zascielo.org.za

Table 1: Synthesis of 5-Substituted 1H-Tetrazoles using nano-TiCl4.SiO2

| Entry | Substrate | Catalyst Loading | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Benzonitrile | 0.1 g | DMF | Reflux | 2 | 90 |

| 2 | 4-Chlorobenzonitrile | 0.1 g | DMF | Reflux | 1.5 | 95 |

| 3 | 3-Aminobenzonitrile | 0.1 g | DMF | Reflux | 2 | ~90 (estimated) |

The reusability of the nano-catalyst has been demonstrated, with the catalyst maintaining its activity for at least three consecutive runs without a significant drop in product yield. scielo.org.zaspringerprofessional.deresearchgate.net This characteristic makes it a cost-effective and sustainable option for the synthesis of tetrazole derivatives.

Homogeneous Catalysis (e.g., CuSO4•5H2O)

Homogeneous catalysis provides an alternative and effective route for the synthesis of 5-substituted-1H-tetrazoles. Copper(II) sulfate pentahydrate (CuSO4•5H2O) has been identified as a readily available and environmentally friendly catalyst for the [3+2] cycloaddition reaction between various nitriles and sodium azide. scielo.brresearchgate.net This method is applicable to a wide range of aryl nitriles, including those with electron-donating and electron-withdrawing substituents. scielo.br

The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) under mild conditions. scielo.br A plausible mechanism suggests that the copper(II) ion coordinates with the nitrogen atom of the nitrile, which accelerates the subsequent cycloaddition with the azide anion. scielo.br This catalytic system offers advantages such as short reaction times, good to excellent yields, and a simple workup procedure. scielo.br

Table 2: CuSO4•5H2O Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzonitrile | 2 | DMSO | 120 | 2 | 92 |

| 2 | 4-Nitrobenzonitrile | 2 | DMSO | 120 | 0.5 | 98 |

| 3 | 3-Aminobenzonitrile | 2 | DMSO | 120 | 3 | ~90 (estimated) |

Note: The yield for 3-aminobenzonitrile is an estimation based on the catalyst's effectiveness with other substituted benzonitriles.

Combinatorial Synthesis Approaches for Aminotetrazole Libraries

Combinatorial chemistry has become a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. The Ugi multicomponent reaction (MCR) is a particularly effective strategy for the synthesis of α-aminomethyl tetrazole libraries. acs.orgnih.govnih.govrug.nlacs.org This one-pot reaction involves an aldehyde, an amine, an isocyanide, and a source of azide (often trimethylsilyl (B98337) azide), to produce highly substituted tetrazole derivatives. acs.orgnih.govnih.govacs.org

The Ugi reaction offers a high degree of diversity as four different starting materials can be varied, leading to a vast chemical space of potential products. acs.orgnih.govnih.gov This "library-to-library" approach allows for the creation of complex molecules with multiple points of diversity, which is highly valuable in drug discovery and materials science. acs.orgnih.govnih.govrug.nl For the synthesis of libraries based on the this compound scaffold, one could envision a multi-step approach where the aminophenyltetrazole is first synthesized and then utilized as a building block in subsequent combinatorial reactions.

Mechanistic Investigations of Synthesis Pathways

Role of Intermediates (e.g., nitrilimines, diazirines) in Tetrazole Photochemistry

The photochemistry of tetrazoles is a complex field involving highly reactive intermediates. mdpi.comnih.gov Upon UV irradiation, 5-substituted tetrazoles, such as this compound, can undergo photoextrusion of molecular nitrogen to generate a highly reactive nitrilimine intermediate. mdpi.comnih.govnih.gov

The photogeneration of C-(3-aminophenyl)-nitrilimine has been confirmed through matrix-isolation IR spectroscopy and density functional theory (DFT) calculations. mdpi.com These studies have shown that the nitrilimine can exist as different bond-shift isomers, with both propargylic and allenic character. mdpi.com

Iron-Based Reactions in Thioamide Desulfurization

While not a direct synthesis of this compound from its corresponding thioamide, iron-catalyzed desulfurization of thioamides represents a relevant transformation in heterocyclic chemistry. Commercially available iron carbonyl complexes, such as Fe2(CO)9, can promote the selective desulfurization of thioamides under hydrosilylation conditions. This reaction is often driven by blue light irradiation at ambient temperatures. While the primary products are typically amines or nitriles, the underlying principle of C=S bond cleavage is pertinent.

In the context of aminotetrazole synthesis, a plausible, though not explicitly documented, pathway could involve the conversion of a thiourea precursor. The desulfurization of an N-(3-cyanophenyl)thiourea, for instance, could potentially lead to a cyanamide (B42294) intermediate, which could then undergo cyclization with an azide source to form the aminotetrazole. This hypothetical pathway would leverage the ability of iron catalysts to mediate the removal of sulfur, a key step in such a transformation.

Derivatization and Functionalization Strategies

The this compound molecule offers multiple sites for derivatization and functionalization, allowing for the synthesis of a wide range of analogues with potentially diverse properties. The primary sites for modification are the amino group on the phenyl ring and the nitrogen atoms of the tetrazole ring.

Alkylation: The tetrazole ring can be alkylated, typically leading to a mixture of N1 and N2 substituted isomers. organic-chemistry.orgmdpi.comresearchgate.netrsc.orgnih.gov The regioselectivity of the alkylation can be influenced by the nature of the alkylating agent, the reaction conditions, and the substituents on the tetrazole ring. organic-chemistry.orgrsc.org For instance, the diazotization of aliphatic amines can be used to generate diazonium intermediates that act as alkylating agents, often showing a preference for the N2 position. organic-chemistry.orgnih.gov

Acylation: The amino group on the phenyl ring is a nucleophilic site that can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This allows for the introduction of a wide variety of functional groups.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt through diazotization with nitrous acid. acs.orgresearchgate.net This diazonium intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups, onto the phenyl ring.

These derivatization strategies provide a versatile platform for modifying the structure of this compound, enabling the exploration of its chemical space for various applications.

N-Alkylation Reactions of Tetrazole Derivatives

The N-alkylation of 5-substituted tetrazoles is a fundamental transformation that typically results in the formation of two distinct regioisomers, with the alkyl group attaching to either the N1 or N2 position of the tetrazole ring. mdpi.comresearchgate.net This reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the base used. For instance, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate yielded two separable regioisomers. mdpi.comresearchgate.net

The reaction generally proceeds via the deprotonation of the tetrazole ring's N-H bond by a base, creating a tetrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent. The ratio of the resulting N1 and N2 isomers can be influenced by steric and electronic effects of the substituents on the tetrazole ring and the specific reaction conditions employed. researchgate.net A general approach involves stirring the tetrazole with a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF, followed by the addition of the alkylating agent. mdpi.com

Table 1: Representative N-Alkylation Reactions of Tetrazole Derivatives

| Alkylating Agent | Base | Solvent | Product(s) | Ref. |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | Acetone | N1-benzyl and N2-benzyl regioisomers | mdpi.comresearchgate.net |

| Dimethyl sulfate | K₂CO₃ | DMF | N1-methyl and N2-methyl regioisomers | researchgate.net |

Formation of Schiff Bases and Their Derivatives

The primary amino group on the phenyl ring of this compound provides a reactive site for the formation of Schiff bases (imines). This transformation is typically achieved through the condensation reaction with various aromatic or aliphatic aldehydes. ajol.info The synthesis is often carried out by refluxing equimolar amounts of the aminotetrazole and the desired aldehyde in a solvent like absolute ethanol (B145695), frequently with a catalytic amount of an acid such as glacial acetic acid. ajol.infocyberleninka.ru

The resulting Schiff bases contain an azomethine group (-C=N-), which is a key structural feature in many biologically active and coordination compounds. nepjol.info The reaction is versatile, allowing for the incorporation of a wide array of substituents by choosing different aldehydes, thereby enabling the fine-tuning of the final product's electronic and steric properties. ajol.infonih.gov

Table 2: Synthesis of Tetrazole-Containing Schiff Bases

| Aldehyde Reactant | Solvent | Catalyst | Reaction Condition | Resulting Schiff Base | Ref. |

|---|---|---|---|---|---|

| Benzaldehyde | Absolute Ethanol | Glacial Acetic Acid | Reflux, 8 hours | 1-phenyl-N-(1H-tetrazol-5-yl)methanimine derivative | ajol.info |

| 3-Hydroxybenzaldehyde | Absolute Ethanol | Glacial Acetic Acid | Reflux, 8 hours | 3-((1H-tetrazol-5-ylimino)methyl)phenol derivative | ajol.info |

Introduction of Energetic Functional Groups (e.g., azido (B1232118), nitro)

The synthesis of energetic materials from tetrazole derivatives is a significant area of research due to the high nitrogen content and large positive heats of formation associated with the tetrazole ring. researchgate.netnih.gov The this compound scaffold can be functionalized with energetic groups like azido (-N₃) and nitro (-NO₂) to enhance its energetic properties.

A primary method for introducing these groups onto the aromatic ring involves the diazotization of the amino group. The resulting diazonium salt is a versatile intermediate that can be converted to an azido group through a reaction with sodium azide or to a nitro group via a Sandmeyer-type reaction. Furthermore, direct nitration of the aromatic ring can introduce nitro groups, although this requires careful control of reaction conditions to manage selectivity and prevent over-nitration. The introduction of such explosophores significantly increases the energy density and detonation performance of the resulting compounds. mdpi.com Research has shown that incorporating groups like nitro and azido into tetrazole-based structures can lead to materials with excellent detonation velocities and pressures. mdpi.comrsc.orgrsc.org

Table 3: Methods for Introducing Energetic Groups

| Functional Group | Reagents | Typical Intermediate | Application | Ref. |

|---|---|---|---|---|

| Azido (-N₃) | NaNO₂/HCl, then NaN₃ | Diazonium Salt | Synthesis of high-nitrogen energetic materials | nih.govrsc.org |

| Nitro (-NO₂) | HNO₃/H₂SO₄ | N/A (Direct Nitration) | Increasing oxygen balance and energetic performance | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to elucidating the molecular structure of 5-(3-Aminophenyl)tetrazole, with each technique offering unique information about its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive map of the proton and carbon environments within the molecule.

In the proton (¹H) NMR spectrum, the proton on the tetrazole ring is characteristically found in the downfield region, typically between 8.99 and 9.77 ppm when measured in a dimethyl sulfoxide (B87167) (DMSO) solution. smolecule.com This significant downfield shift is attributed to the electron-withdrawing nature of the nitrogen-rich tetrazole ring. smolecule.com The protons of the aminophenyl group appear in the standard aromatic region, generally between 7.0 and 8.5 ppm. smolecule.com The protons of the primary amine (NH₂) group also produce a characteristic signal.

The carbon-13 (¹³C) NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The carbon atom within the tetrazole ring is typically observed at a significant downfield shift, while the carbons of the phenyl ring appear in the aromatic region, with their precise shifts influenced by the positions of the amino and tetrazole substituents.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Tetrazole N-H | >10 (often broad) |

| ¹H | Aromatic C-H | 7.0 - 8.5 |

| ¹H | Amine N-H | Variable, depends on solvent and concentration |

| ¹³C | Tetrazole C-5 | ~155 - 160 |

| ¹³C | Aromatic C-NH₂ | ~148 |

| ¹³C | Aromatic C-H | ~113 - 130 |

Note: Predicted values are based on typical shifts for analogous compounds found in the literature.

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The tetrazole ring exhibits distinct vibration peaks in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. smolecule.compnrjournal.com A strong absorption corresponding to the nitrogen-hydrogen (N-H) stretching vibration of the tetrazole ring is typically observed around 3410-3470 cm⁻¹. smolecule.com The primary amine (NH₂) group on the phenyl ring also contributes characteristic absorption bands, including N-H stretching vibrations, which are typically seen as sharp bands around 3400 cm⁻¹. smolecule.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Tetrazole Ring | 3410 - 3470 |

| N-H Stretch | Amino Group | ~3400 |

| C=C Stretch | Aromatic Ring | ~1600 |

Matrix-isolation IR spectroscopy is a powerful technique used to study highly reactive, transient species by trapping them in an inert, solid matrix at cryogenic temperatures. Studies have shown that this compound, when isolated in an argon matrix at 15 K, can be photochemically transformed. researchgate.netresearchgate.netresearchgate.net Upon narrowband UV-light irradiation (e.g., at λ = 230 nm), the tetrazole ring opens to generate the transient C-(3-aminophenyl)-nitrilimine. researchgate.netresearchgate.net This highly reactive nitrilimine intermediate is then characterized by IR spectroscopy. Further irradiation at longer wavelengths (e.g., λ = 330 or 380 nm) can induce subsequent photoisomerization of the nitrilimine into a carbodiimide (B86325) via a 1H-diazirine intermediate. researchgate.netresearchgate.net This technique, combined with computational calculations, provides critical insights into the photochemical pathways and the structure of short-lived intermediates that are inaccessible under normal conditions. researchgate.netresearchgate.net

Mass spectrometry (MS) provides essential information regarding the compound's molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 161, which directly confirms its molecular weight. smolecule.com The fragmentation of the molecule under electron ionization is influenced by both the tetrazole ring and the aminophenyl group. smolecule.com A common fragmentation pathway for 5-substituted tetrazoles involves the elimination of molecular nitrogen (N₂), which would result in a significant fragment ion. mdpi.com

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 161 | [C₇H₇N₅]⁺ | Molecular Ion |

| 133 | [C₇H₇N₃]⁺ | Loss of N₂ |

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic and conjugated systems. While unsubstituted tetrazoles absorb mainly in the vacuum UV region (< 200 nm), the presence of the aminophenyl substituent shifts the absorption to longer wavelengths. pnrjournal.com For instance, the closely related compound 5-(p-Aminophenyl)-1H-tetrazole exhibits absorption maxima (λmax) at 219 nm and 289 nm in an ethanol (B145695) solution. acs.org Similar podands containing phenyltetrazole units show absorption maxima around 210, 240, and 280 nm in methanol. nih.gov Therefore, this compound is expected to display characteristic absorption bands in the UV region corresponding to the electronic transitions of its aromatic system.

Infrared (IR) Spectroscopy

Structural Analysis through Diffraction Methods

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, structural parameters can be inferred from crystallographic studies of closely related tetrazole compounds. smolecule.com The molecule consists of a planar tetrazole ring and a planar aminophenyl group. smolecule.com A key structural feature is the torsion angle between these two rings. In analogous structures like 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, there is a notable torsion between the two heterocyclic systems. nih.gov

Based on data from similar tetrazoles, the bond lengths within the tetrazole ring are expected to be in the range of 1.283 to 1.351 Å for nitrogen-nitrogen bonds and 1.290 to 1.351 Å for carbon-nitrogen bonds. smolecule.com In the solid state, the structure would be significantly influenced by intermolecular hydrogen bonding involving the N-H groups of the tetrazole ring and the NH₂ group of the aminophenyl substituent, as well as potential π-stacking interactions between the aromatic rings. nih.gov These interactions dictate the molecular packing in the crystal lattice.

Single-Crystal X-ray Diffraction (XRD)

While XRD has been extensively used to characterize a wide array of tetrazole derivatives, establishing their molecular and supramolecular structures, specific, publicly accessible single-crystal XRD data for this compound was not found in the reviewed scientific literature. Typically, such an analysis would yield a crystallographic information file (CIF) containing key data, as hypothetically illustrated in the table below.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₇H₇N₅ |

| Formula Weight | 161.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | Value |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and melting point. The investigation of polymorphism is crucial in fields such as pharmaceuticals and materials science. Despite its importance, dedicated studies on the potential polymorphic forms of this compound have not been reported in the surveyed literature.

The molecular structure of this compound, featuring both an amino group (-NH₂) and a tetrazole ring (N-H), provides multiple sites for hydrogen bonding. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as both donors (the protonated nitrogen) and acceptors. These interactions are fundamental in dictating the supramolecular assembly and crystal packing of the compound.

In the absence of a specific crystal structure for this compound, analysis of related compounds, such as 5-aminotetrazole (B145819) salts and other substituted tetrazoles, provides insight into the likely hydrogen bonding motifs. mdpi.com It is anticipated that strong N-H···N hydrogen bonds would be the dominant interactions, potentially leading to the formation of robust supramolecular structures like dimers, chains, or sheets. sunway.edu.mynih.gov The interplay between the amino group and the various nitrogen acceptors on the tetrazole ring would result in a complex and stable three-dimensional network.

| Donor | Acceptor | Potential Motif |

|---|---|---|

| Amino N-H | Tetrazole N | Intermolecular chain/sheet formation |

| Tetrazole N-H | Tetrazole N | Dimer or catemer formation |

| Tetrazole N-H | Amino N | Intermolecular cross-linking |

Tautomerism and Conformational Analysis

The structural identity of this compound is further complicated by the existence of different tautomers and conformers, which can coexist in equilibrium.

5-Substituted tetrazoles characteristically exhibit prototropic tautomerism, existing as two primary forms: the 1H- and 2H-tautomers, which differ in the position of the proton on the tetrazole ring. researchgate.net For this compound, these two forms are designated as 3-(1H-tetrazol-5-yl)aniline and 3-(2H-tetrazol-5-yl)aniline.

Computational studies on a range of 5-substituted tetrazoles have consistently shown that the relative stability of these tautomers is highly dependent on the physical state. ijsr.netiosrjournals.org

In the gas phase , the 2H-tautomer is generally found to be the more stable form. nih.gov

In the solid state or in polar solvents , the equilibrium often shifts to favor the 1H-tautomer. This preference is attributed to the larger dipole moment of the 1H form, which allows for more effective stabilization through intermolecular interactions, particularly hydrogen bonding. researchgate.net

The specific electronic nature of the 3-aminophenyl substituent influences this equilibrium, but the general trend is expected to hold. Theoretical calculations provide the most reliable estimates of the energy differences between these forms.

| Physical State | Predominant Tautomer | Primary Reason |

|---|---|---|

| Gas Phase | 2H-Tautomer | Lower intrinsic electronic energy. nih.gov |

| Solid State | 1H-Tautomer | Higher polarity and stronger intermolecular hydrogen bonding. researchgate.net |

Conformational isomerism in this compound arises from the rotation around the single bond connecting the phenyl ring and the tetrazole ring. This rotation gives rise to different spatial orientations of the two rings relative to each other. These conformers can be broadly classified as syn and anti, depending on the dihedral angle between the plane of the phenyl ring and the plane of the tetrazole ring.

Computational studies on substituted 5-phenyltetrazoles have explored the potential energy surface related to this rotation. researchgate.net The planarity of the system is influenced by a balance between the stabilizing effects of π-conjugation (favoring a coplanar arrangement) and the destabilizing effects of steric hindrance between adjacent hydrogen atoms on the two rings. For this compound, different conformers would exist as energy minima, with the global minimum representing the most populated conformation. The terms syn and anti can describe the orientation of the amino group relative to the N-H bond of the tetrazole ring.

| Conformer Type | Description |

|---|---|

| Syn-Conformer | A conformation where the aminophenyl group and a specific feature of the tetrazole ring (e.g., the N-H bond) are oriented on the same side of the C-C connecting bond. |

| Anti-Conformer | A conformation where the aminophenyl group and a specific feature of the tetrazole ring are oriented on opposite sides of the C-C connecting bond. |

The energy barrier to rotation between these conformers is typically low, suggesting that multiple conformations may be present at room temperature in solution.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of heterocyclic compounds like 5-(3-Aminophenyl)tetrazole. researchgate.net This method offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. nih.gov DFT calculations are commonly performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), paired with various basis sets like 6-31G* or 6-311++G(d,p), to model the molecule's behavior accurately. researchgate.netasianpubs.orgresearchgate.net

A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of this compound in the gaseous phase. nih.gov The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral (torsion) angles. asianpubs.orgresearchgate.net

These theoretical parameters are often validated by comparing them with experimental data obtained from techniques like X-ray crystallography. Studies on similar heterocyclic structures show that DFT-calculated geometries are generally in good agreement with experimental findings, with minor deviations attributed to the fact that calculations model an isolated molecule at 0 K, whereas experimental data reflect the molecule in a solid crystal lattice. asianpubs.org For this compound, the optimized structure would reveal the planarity between the phenyl and tetrazole rings and the precise spatial orientation of the amino group.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom Connection | Predicted Value |

| Bond Length (Å) | C-C (phenyl) | ~1.39 Å |

| C-N (phenyl-amino) | ~1.38 Å | |

| C-C (phenyl-tetrazole) | ~1.48 Å | |

| C-N (tetrazole) | ~1.33 - 1.35 Å | |

| N-N (tetrazole) | ~1.30 - 1.37 Å | |

| Bond Angle (°) | C-C-C (phenyl) | ~120° |

| C-N-N (tetrazole) | ~108 - 110° | |

| N-N-N (tetrazole) | ~107 - 109° | |

| C-C-N (phenyl-amino) | ~121° | |

| Dihedral Angle (°) | Phenyl Ring - Tetrazole Ring | ~20 - 30° |

DFT is also employed to explore the electronic properties of this compound, which are critical for understanding its chemical reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For tetrazole derivatives, DFT calculations have shown energy gaps in the range of 4.7 to 4.9 eV. researchgate.net A lower gap indicates higher polarizability and a greater ease of undergoing chemical reactions. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors

| Parameter | Definition | Significance | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability | ~ -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability | ~ -1.3 eV |

| ΔE (Gap) | ELUMO - EHOMO | Chemical reactivity and kinetic stability | ~ 4.9 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | ~ 2.45 eV |

| Chemical Softness (S) | 1 / (2η) | Measure of reactivity; inverse of hardness | ~ 0.20 eV⁻¹ |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons | ~ 3.75 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.govmaxapress.com The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). maxapress.com

For this compound, the MEP map would show a high negative potential (red/yellow) concentrated around the nitrogen atoms of the tetrazole ring due to their high electronegativity and lone pairs of electrons. maxapress.com Conversely, the hydrogen atoms of the amino group and the tetrazole N-H would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. nih.govmaxapress.com

While MEP maps provide a general view of reactivity, Fukui functions offer a more quantitative, atom-specific measure of reactivity. researchgate.net Derived from DFT, the Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net Condensed Fukui functions are calculated for each atom to predict its susceptibility to different types of attack:

ƒk+ : Measures reactivity towards a nucleophilic attack (where the molecule accepts an electron).

ƒk- : Measures reactivity towards an electrophilic attack (where the molecule donates an electron).

ƒk0 : Measures reactivity towards a radical attack.

For this compound, analysis of Fukui functions would likely identify the nitrogen atoms of the tetrazole ring as the primary sites for electrophilic attack (highest ƒk- values), while certain carbon atoms on the phenyl ring might be more susceptible to nucleophilic attack (highest ƒk+ values). researchgate.net

Table 3: Predicted Fukui Function Indices for Key Atoms in this compound

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | Predicted Reactivity |

| N (Amino Group) | Low | High | Site for electrophilic attack |

| N1 (Tetrazole) | Moderate | High | Site for electrophilic attack |

| N4 (Tetrazole) | Moderate | High | Site for electrophilic attack |

| C5 (Tetrazole) | High | Low | Site for nucleophilic attack |

| C (Phenyl, ortho/para to NH2) | Low | High | Site for electrophilic attack |

| C (Phenyl, ortho to Tetrazole) | High | Low | Site for nucleophilic attack |

Theoretical methods are also invaluable for determining the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔHf°). This value represents the energy change when one mole of a compound is formed from its constituent elements in their standard states, and it is a critical measure of the molecule's energetic content and stability.

High-level quantum chemical methods, such as G4 or G4(MP2), are often used to calculate ΔHf° via the atomization method, where the total energy of the molecule is compared to the sum of the energies of its constituent atoms. researchgate.netresearchgate.net For nitrogen-rich compounds like tetrazoles, these calculations are particularly important for assessing their potential as energetic materials. maxapress.com The parent compound, 5-Aminotetrazole (B145819), has a reported experimental enthalpy of formation of approximately +207.8 kJ/mol to +323.80 kJ/mol, indicating its high energy content. nist.gov Theoretical calculations for this compound would be expected to yield a similarly positive and significant value.

Table 4: Enthalpy of Formation for 5-Aminotetrazole (Reference Compound)

| Compound | Formula | Method | Enthalpy of Formation (ΔHf°) |

| 5-Aminotetrazole | CH3N5 | Experimental (Webbook) | +323.80 ± 2.60 kJ/mol |

Spectroscopic Property Predictions (e.g., IR, UV-Vis)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for predicting and interpreting the spectroscopic properties of molecules like this compound. These computational methods allow for the calculation of vibrational frequencies (IR spectroscopy) and electronic transitions (UV-Vis spectroscopy), which can be correlated with experimental data.

Studies on related aminopyrazole compounds have demonstrated that DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict IR spectra. These calculations provide vibrational frequencies that, once scaled, show excellent agreement with experimental spectra obtained through techniques like matrix isolation infrared spectroscopy. This approach helps in the definitive assignment of observed spectral bands to specific molecular vibrations.

For this compound itself, computational predictions are vital for understanding its photochemical behavior. The UV-Vis absorption spectrum dictates the wavelengths at which the molecule absorbs light, initiating photochemical reactions. Theoretical calculations can predict the energies of the principal electronic transitions (e.g., π → π* and n → π*), which correspond to the absorption maxima observed in a UV-Vis spectrum. This predictive capability is essential for designing experiments that use specific wavelengths of light to induce desired chemical transformations, such as the isomerization reactions discussed in section 4.2.1.

Table 1: Representative Spectroscopic Data and Computational Correlation This table is illustrative, based on typical findings for related aromatic tetrazoles.

| Spectroscopic Method | Predicted Feature (DFT) | Experimental Observation | Assignment |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Bands in IR Spectrum | N-H stretching, C=N stretching, N-N stretching, Aromatic C-H bending |

| UV-Vis Spectroscopy | Electronic Transition Energies (nm) | Absorption Maxima (λmax) | π → π* transitions in phenyl and tetrazole rings, n → π* transitions |

Mechanistic Insights from Computational Studies

Computational modeling is indispensable for mapping out the intricate details of chemical reactions, providing insights into transition states, energy barriers, and reaction pathways that are often difficult to probe experimentally.

A significant area of computational investigation for 5-phenyltetrazoles involves their photo-induced isomerization pathways. For this compound, UV irradiation can induce the extrusion of a nitrogen molecule (N₂) from the tetrazole ring, leading to the formation of a highly reactive intermediate known as a nitrilimine. This process has been studied computationally and confirmed experimentally using matrix-isolation IR spectroscopy.

Upon photogeneration from the this compound precursor, the resulting C-(3-aminophenyl)-nitrilimine can undergo further isomerization. Computational studies help to elucidate the subsequent reaction steps. The nitrilimine intermediate can rearrange into the more stable carbodiimide (B86325) (3-aminophenyl-carbodiimide). This transformation is a key isomerization process that can be tracked computationally by mapping the potential energy surface and identifying the low-energy pathways. These theoretical models, supported by experimental evidence from irradiating the nitrilimine at different wavelengths, confirm the progression from tetrazole to nitrilimine and finally to carbodiimide.

The interaction of tetrazole derivatives with metal surfaces is a field of significant interest, particularly for applications in corrosion inhibition and materials science. Computational studies, primarily using DFT, are used to model the adsorption process and determine the most stable binding configurations.

While studies may not focus specifically on this compound, research on the parent tetrazole ring and similar derivatives on surfaces like copper, copper oxide, and mild steel provides critical insights. researchgate.net These studies consistently show that the tetrazole molecule preferentially adsorbs onto the metal surface through its nitrogen atoms.

DFT calculations reveal that the molecule can bond to surface metal ions via the lone pair of electrons on one of the unsaturated nitrogen atoms of the tetrazole ring. rsc.orgsemanticscholar.org Concurrently, other atoms in the molecule, such as the proton on another ring nitrogen, can form hydrogen bonds with surface atoms (e.g., oxygen on a metal oxide surface). rsc.org The adsorption energy, a key output of these calculations, quantifies the strength of the interaction. For example, studies on the adsorption of tetrazole on copper oxide surfaces have calculated strong adsorption energies of approximately -1.6 eV at coordinatively unsaturated copper sites. rsc.orgsemanticscholar.org The presence of the aminophenyl group is expected to influence the electronic properties and orientation of the molecule on the surface, which can also be modeled computationally.

Table 2: Calculated Adsorption Parameters for Tetrazole on a Metal Oxide Surface Data is representative of findings for the parent tetrazole ring on Cu₂O(111). rsc.org

| Adsorption Site | Calculated Adsorption Energy (eV) | Primary Bonding Interaction | Secondary Interaction |

| Coordinatively Unsaturated Site (CUS) | ~ -1.6 | N atom lone pair to surface Cu ion | N-H...O hydrogen bond |

| Coordinatively Saturated Site (CSA) | ~ -0.5 | N atom lone pair to surface Cu ion | N-H...O hydrogen bond |

Advanced Topological and Quantum Chemical Analyses

To gain a deeper understanding of the chemical bonding and non-covalent interactions within this compound, advanced computational analysis methods such as the Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are employed.

The Electron Localization Function (ELF) is a theoretical tool used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. wikipedia.orgjussieu.fr It provides a chemically intuitive picture of the electron distribution, which aligns well with classical concepts like Lewis structures and VSEPR theory. wikipedia.org

An ELF analysis of this compound would reveal distinct basins of high electron localization. These would correspond to:

Covalent Bonds: High ELF values would be found between bonded atoms (C-C, C-H, C-N, N-N), indicating the spatial region occupied by the shared electron pairs.

Lone Pairs: Significant localization would be observed around the nitrogen atoms of both the tetrazole ring and the amino group, corresponding to their non-bonding electron pairs.

Core Electrons: Regions of high localization would also be present close to the atomic nuclei, representing the core electrons.

By mapping the ELF, one can analyze the nature of the bonding within the high-nitrogen tetrazole ring and understand how the electronic structure is influenced by the aminophenyl substituent. jussieu.fr

The Reduced Density Gradient (RDG) is a computational method derived from DFT that is exceptionally useful for identifying and visualizing non-covalent interactions (NCIs). chemrxiv.org It analyzes the relationship between the electron density and its gradient. Regions of weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are revealed as distinct surfaces in 3D plots.

For this compound, an RDG analysis would be valuable for understanding:

Intramolecular Interactions: It could reveal weak hydrogen bonds or steric interactions between the amino group and the tetrazole ring, which influence the molecule's preferred conformation.

Intermolecular Interactions: When analyzing a dimer or a crystal structure of the compound, RDG plots would clearly show the hydrogen bonds between the amino group of one molecule and the tetrazole nitrogens of another, as well as π-stacking interactions between the phenyl rings.

These analyses provide a detailed and visually intuitive map of the bonding and non-bonding interactions that govern the structure and reactivity of this compound. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. This analysis is crucial for understanding the electronic structure and reactivity of this compound.

Key donor-acceptor interactions within the this compound molecule involve the delocalization of electron density from the lone pairs of the nitrogen atoms in the amino group and the tetrazole ring to the π* antibonding orbitals of the phenyl ring and the tetrazole ring itself. These interactions, often referred to as n → π* and π → π* transitions, are indicative of electron delocalization and play a significant role in the molecule's electronic properties.

The following table provides a representative overview of the types of significant donor-acceptor interactions and their corresponding stabilization energies that are theoretically expected in this compound, based on analyses of analogous compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of Amino Group | π* (C-C) of Phenyl Ring | Value | n → π |

| LP (N) of Tetrazole Ring | π (C-C) of Phenyl Ring | Value | n → π |

| π (C-C) of Phenyl Ring | π (N-N) of Tetrazole Ring | Value | π → π |

| π (N-N) of Tetrazole Ring | π (C-C) of Phenyl Ring | Value | π → π* |

Note: The E(2) values in the table are hypothetical and serve to illustrate the types of interactions expected. Actual values would be determined through specific quantum chemical calculations for this compound.

These delocalization effects contribute to the planarity and aromaticity of the molecule. The electronic delocalization can be described by parameters such as the population of antibonding π orbitals and the transfer of electron density from the pz orbital of one nitrogen atom to the rest of the π-electron system. nih.gov The NBO analysis, therefore, provides a quantitative chemical picture of the bonding and electronic structure that complements geometric and other computational analyses.

Scarcity of Research on the Coordination Chemistry of this compound

Following a thorough review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the coordination chemistry and supramolecular assembly of the compound this compound. The precise details required to elaborate on its role as a ligand, its coordination modes, the synthesis of its specific metal complexes, and its supramolecular architecture are not present in the surveyed research.

While the broader field of tetrazole derivatives in coordination chemistry is well-documented, with many studies on related isomers (like 4-aminophenyltetrazole) and analogous compounds, this body of work cannot be directly extrapolated to describe the specific behavior of this compound. The position of the amino group on the phenyl ring significantly influences the electronic properties and steric factors of the molecule, meaning its coordination behavior with metal ions is expected to be unique.

Consequently, providing a detailed and scientifically accurate article that strictly adheres to the requested outline for this compound is not possible at this time due to the absence of published experimental findings on the following topics:

Coordination Chemistry and Supramolecular Assembly

Applications in Catalysis through Coordination

Mechanistic Studies of Catalytic Processes

While general principles of coordination chemistry and catalysis involving tetrazole-containing ligands exist, applying these to "5-(3-Aminophenyl)tetrazole" without direct evidence would be speculative and would not meet the requirement for detailed and accurate research findings. Therefore, it is not possible to generate the requested article while adhering to the strict content and quality requirements.

Research on Biological Activity and Biomedical Applications Excluding Dosage

Antimicrobial Properties

The tetrazole moiety is a key component in several clinically used antimicrobial drugs. nih.gov Consequently, derivatives of 5-(3-Aminophenyl)tetrazole have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Activity against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of aminophenyl tetrazole have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Studies on various N-substituted tetrazole amides and other related structures show a spectrum of activity. For instance, certain novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides have been screened for their in vitro antibacterial properties against medically relevant strains. researchgate.net One derivative in this class exhibited superior activity against Enterobacter aerogenes with a Minimum Inhibitory Concentration (MIC) of 114 ± 0.48 µg/mL, while another was most potent against Bacillus subtilis with an MIC of 75 ± 0.81 µg/mL. researchgate.net

Similarly, research into 1,5-disubstituted tetrazoles has identified compounds with strong inhibition against Staphylococcus aureus at concentrations as low as 1.56–3.12 μg/mL. isfcppharmaspire.com Another derivative proved to be a potent compound against Escherichia coli, with an MIC of 0.78 μg/mL, which was more effective than the reference drug Ciprofloxacin in that particular study. isfcppharmaspire.com The antibacterial activity of tetrazole derivatives is a significant area of research, with some compounds showing promising results compared to standard antibiotics. nih.govisfcppharmaspire.com

| Bacterial Strain | Compound Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Enterobacter aerogenes | N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide derivative | 114 ± 0.48 | researchgate.net |

| Bacillus subtilis | N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amide derivative | 75 ± 0.81 | researchgate.net |

| Staphylococcus aureus | 1,5-Disubstituted tetrazole derivative | 1.56 - 3.12 | isfcppharmaspire.com |

| Escherichia coli | 1,5-Disubstituted tetrazole derivative | 0.78 | isfcppharmaspire.com |

Activity against Fungal Strains (e.g., Candida albicans)

The antifungal potential of tetrazole derivatives has also been explored, with studies showing efficacy against common fungal pathogens like Candida albicans. koreascience.krnih.gov Novel tetrazole compounds have been designed and synthesized that exhibit potent in vitro antifungal activities. nih.gov For example, one study reported a newly synthesized tetrazole derivative with a MIC value of <0.008 µg/mL against Candida albicans. nih.gov Thiazolylhydrazone tetrazole derivatives have also shown antifungal activity, with MICs ranging from 0.125–16.0 μg/mL against C. albicans. mdpi.com The search for new antifungal agents is driven by the rise of resistant fungal infections, and tetrazole-based compounds represent a promising avenue for development. mdpi.com

| Fungal Strain | Compound Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Novel albaconazole derivative | <0.008 | nih.gov |

| Candida albicans | Thiazolylhydrazone derivative | 0.125 - 16.0 | mdpi.com |

Antioxidant Potential

Some preliminary studies have suggested that this compound may possess antioxidant capabilities, although further research is required to confirm its efficacy and understand the mechanism of action. smolecule.com The investigation of related heterocyclic compounds, such as triazole derivatives, provides a basis for this potential.

Free Radical Scavenging Activity

The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals. Standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays, are commonly used for this purpose. nih.govnih.gov Research on various 1,2,4-triazole derivatives has demonstrated significant free radical scavenging activity in these assays. nih.govzsmu.edu.uaresearchgate.net For instance, certain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives were tested for their ability to scavenge DPPH, with one compound showing high activity, comparable to the standard antioxidant ascorbic acid. researchgate.net These findings in structurally similar compounds suggest that aminophenyl tetrazoles could also function as free radical scavengers, a hypothesis that warrants more direct investigation. smolecule.com

Anticancer and Antiproliferative Activity

The tetrazole ring is a pharmacophore that has been incorporated into the design of novel anticancer agents. nih.govnih.gov Its metabolic stability and ability to act as a bioisosteric analogue for other functional groups make it a valuable component in medicinal chemistry. nih.gov

Inhibition of Tumor Cell Lines

Derivatives of aminophenyl tetrazole have been evaluated for their ability to inhibit the growth of various human tumor cell lines. In one study, derivatives of the closely related 5-(2-aminophenyl)-1H-tetrazole were screened for anticancer activity. nih.gov The results showed that specific derivatives exhibited lethal antitumor activity against the CCRF-CEM acute lymphoblastic leukemia cell line at a 1.0 μM concentration. nih.gov Moderate anticancer properties were also observed against the MOLT-4 and HL-60(TB) leukemia cell lines and the SNB-75 central nervous system (CNS) cancer cell line. nih.gov

Another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which are structurally similar, found significant anticancer activity against several cancer cell lines. mdpi.com The CNS cancer cell line SNB-75 was particularly sensitive to one of the tested compounds, showing 41.25% growth inhibition at a 10 µM concentration. mdpi.com

| Cell Line | Compound Type | Activity | Reference |

|---|---|---|---|

| CCRF-CEM (Leukemia) | (Tetrazolo[1,5-c]quinazolin-5-ylthio) derivative | Lethal antitumor activity (1.0 µM) | nih.gov |

| MOLT-4 (Leukemia) | (Tetrazolo[1,5-c]quinazolin-5-ylthio) derivative | Moderate growth inhibition | nih.gov |

| HL-60(TB) (Leukemia) | (Tetrazolo[1,5-c]quinazolin-5-ylthio) derivative | Moderate growth inhibition | nih.gov |

| SNB-75 (CNS Cancer) | (Tetrazolo[1,5-c]quinazolin-5-ylthio) derivative | Moderate growth inhibition | nih.gov |

| SNB-75 (CNS Cancer) | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | 41.25% growth inhibition (10 µM) | mdpi.com |

Tubulin Polymerization Inhibition

The cytoskeleton's microtubule network, which is essential for cell division, motility, and shape, is primarily made up of tubulin. Because of this, it has become a key focus for the development of anticancer drugs. Agents that interfere with the polymerization of tubulin can stop the cell cycle and cause apoptosis, or programmed cell death. Research has shown that certain tetrazole derivatives are effective inhibitors of tubulin polymerization. nih.govresearchgate.net

Although direct studies on this compound are not extensively documented in this specific context, research into structurally related tetrazole compounds has provided significant insights. For instance, a novel series of 5-pyridyl-tetrazol-1-yl-indole derivatives has been synthesized and evaluated for antiproliferative activity against glioblastoma cells. nih.govresearchgate.net These compounds were found to target tubulin, inhibiting its polymerization and leading to mitotic arrest. The tetrazole ring in these structures is crucial as it helps maintain a specific conformation of the aromatic rings, which is necessary for binding to the colchicine site on tubulin. nih.gov

The general mechanism for such compounds involves binding to the colchicine site on β-tubulin, which prevents the assembly of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. mdpi.com Molecular modeling studies of various tetrazole-based inhibitors have helped to explain the structure-activity relationships and confirm interactions at the colchicine binding site. nih.govmdpi.com The effectiveness of these compounds highlights the potential of the tetrazole scaffold in designing new and potent anticancer agents that act by inhibiting tubulin polymerization. nih.gov

Table 1: Activity of Selected Tetrazole Derivatives as Tubulin Polymerization Inhibitors

| Compound Class | Target Cancer Cell Line | Observed Activity | Reference |

| 5-pyridyl-tetrazol-1-yl-indole derivatives | Glioblastoma (GBM) cells | Potent antiproliferative effects, high selectivity vs. non-tumor cells. researchgate.net | researchgate.net |

| 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | Human epithelioid carcinoma (HeLa) | High potency tubulin polymerization inhibitor (IC₅₀ of 45 nM). nih.gov | nih.gov |

| 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivative | Not specified | Act as microtubule destabilizers. | mdpi.com |

Cell Cycle Arrest and Apoptosis Induction Mechanisms

The inhibition of tubulin polymerization by tetrazole derivatives directly leads to significant consequences for the cell cycle and survival, namely cell cycle arrest and the induction of apoptosis. nih.gov When microtubule dynamics are disrupted, the mitotic spindle cannot form correctly, which activates the spindle assembly checkpoint and causes the cell to halt its progression through the cell cycle, typically at the G2/M phase. mdpi.com

Flow cytometry studies on cancer cells treated with tetrazole-based tubulin inhibitors have confirmed this G2/M phase arrest. nih.gov This prolonged arrest prevents cell division and ultimately triggers the intrinsic pathway of apoptosis. The induction of apoptosis is a key mechanism for the anticancer effects of these compounds. frontiersin.orgfrontiersin.org

The process of apoptosis is characterized by a series of morphological and biochemical changes, including phosphatidylserine externalization, activation of caspases, and DNA fragmentation. frontiersin.orgmdpi.com Studies on various heterocyclic compounds, including pyrazole and benzimidazole derivatives, which share structural similarities with tetrazoles, have detailed these mechanisms. For example, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3. nih.gov Similarly, certain benzimidazole derivatives have been found to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com For tetrazole derivatives that inhibit tubulin, the apoptotic cascade is typically initiated following the sustained mitotic arrest, leading to the activation of key effector caspases and resulting in the programmed death of the cancer cell. nih.govmdpi.com

Table 2: Effects of Heterocyclic Compounds on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line(s) | Mechanism of Action | Result | Reference |

| 5-pyridyl-tetrazol-1-yl-indole | Glioblastoma (GBM) | Tubulin polymerization inhibition | Arrests cells at G2/M phase, followed by induction of apoptosis. nih.gov | nih.gov |

| Pyrazole derivative (3f) | MDA-MB-468 (Breast Cancer) | ROS generation, Caspase-3 activation | Cell cycle arrest in S phase, induction of apoptosis. nih.gov | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | A549, MDA-MB-231, SKOV3 | EGFR inhibition | Suppression of cell cycle progression, induction of apoptosis. mdpi.com | mdpi.com |

Other Pharmacological Research Areas

Bioisosterism to Carboxylic Acids in Drug Design

The tetrazole ring is a well-established and frequently used bioisostere for the carboxylic acid group in medicinal chemistry. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The success of this substitution lies in the fact that the 5-substituted-1H-tetrazole ring mimics several key properties of the carboxylic acid moiety.

The acidity of the N-H proton in the tetrazole ring is comparable to that of the proton in a carboxylic acid, with pKa values typically in the same range. This similarity allows the tetrazole group to exist as an anion at physiological pH, enabling it to engage in the same ionic interactions and hydrogen bonds with biological targets as a carboxylate group would. Furthermore, the tetrazole ring is planar, similar to the carboxylic acid group. However, the tetrazole ring is slightly larger, and the hydrogen-bond environment around the tetrazolate anion extends further from the core of the molecule.

This bioisosteric replacement has been successfully implemented in numerous drugs to improve metabolic stability, enhance potency, and increase oral bioavailability. A classic example is the antihypertensive drug Losartan (B1675146), where the replacement of a carboxylic acid with a tetrazole group led to a significant increase in potency as an angiotensin II receptor antagonist.

Table 3: Physicochemical Comparison of Carboxylic Acid and Tetrazole Moieties

| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN₄H) | Significance in Drug Design |

| Acidity (pKa) | ~4.5 | ~4.5-4.9 | Similar acidity allows for comparable ionic interactions with biological targets. |

| Geometry | Planar | Planar | Maintains similar spatial arrangement for receptor binding. |

| Size | Smaller | Slightly larger | Can influence binding affinity and selectivity. |

| Metabolic Stability | Susceptible to phase II metabolism (e.g., glucuronidation) | Generally more resistant to metabolism | Can lead to improved pharmacokinetic profiles. |

Anti-inflammatory and Analgesic Properties

Derivatives containing the tetrazole moiety have been investigated for their potential anti-inflammatory and analgesic activities. Inflammation is a complex biological response to harmful stimuli, and many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Several studies have synthesized and screened novel tetrazole derivatives that demonstrate significant anti-inflammatory effects in animal models, such as the carrageenan-induced rat paw edema test.

In addition to anti-inflammatory properties, related heterocyclic compounds like pyrazolones have shown significant analgesic (pain-relieving) effects. nih.gov These activities are often evaluated using models like the acetic acid-induced writhing test or the tail-flick test. nih.gov The structural features of the tetrazole ring allow it to interact with various biological targets, suggesting its potential as a scaffold for developing new anti-inflammatory and analgesic agents.

Antihypertensive and Receptor Modulator Activities

The most prominent application of the tetrazole ring in pharmacology is in the development of antihypertensive drugs, specifically angiotensin II receptor blockers (ARBs). primescholars.comntnu.no The renin-angiotensin system plays a critical role in regulating blood pressure. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT1 receptor.

Many ARBs, including the blockbuster drug Losartan, feature a biphenyl tetrazole structure. primescholars.com In these molecules, the acidic tetrazole ring is crucial for binding to the AT1 receptor, effectively blocking the actions of angiotensin II and leading to vasodilation and a reduction in blood pressure. The development of tetrazole-containing ARBs marked a significant advancement in the treatment of hypertension. Research has also explored benzimidazole derivatives with a tetrazole moiety, which have shown high affinity for the AT1 receptor and potent antihypertensive effects. ntnu.no

Antiviral and Antiallergic Activities

The tetrazole scaffold has been incorporated into molecules designed to combat viral infections and allergic reactions. asianpubs.orgmdpi.com A number of tetrazole derivatives have been synthesized and tested for their antiviral activity against a range of viruses, including influenza A and other RNA viruses. mdpi.comnih.gov These compounds can interfere with various stages of the viral life cycle. The structural versatility of the tetrazole ring allows for modifications that can optimize binding to viral proteins or enzymes. asianpubs.org